Molecular Property Comparison with a 3,5-Difluorobenzyl Analog Highlights Distinct Drug-Likeness Profile
A direct comparison of computed properties from the ZINC database reveals significant differences between the target compound (2,5-difluorobenzyl isomer) and its regioisomeric analog 1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. The 2,5-isomer demonstrates lower lipophilicity (LogP 3.26 vs. 4.5 for the 3,5-isomer) and a smaller topological polar surface area (tPSA 68 Ų vs. 84 Ų) [1]. These differences are crucial indicators of superior drug-likeness for the 2,5-isomer, predicting better aqueous solubility and oral absorption potential [2].
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | LogP: 3.26, tPSA: 68 Ų |
| Comparator Or Baseline | 1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, LogP: 4.5, tPSA: 84 Ų |
| Quantified Difference | ΔLogP = -1.24; ΔtPSA = -16 Ų |
| Conditions | Values are computationally predicted using ZINC protonation states at pH 7.4. |
Why This Matters
The 2,5-difluorobenzyl substitution yields a superior pharmacokinetic starting point by reducing LogP and tPSA, which are primary drivers of solubility and passive permeability, making the compound a more tractable lead candidate.
- [1] ZINC Database. ZINC725736556. Computed properties for 1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. View Source
- [2] Lipinski, C. A., et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews. This reference provides the general framework for interpreting LogP and tPSA values. View Source
